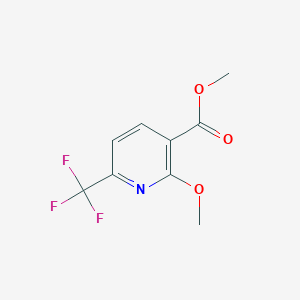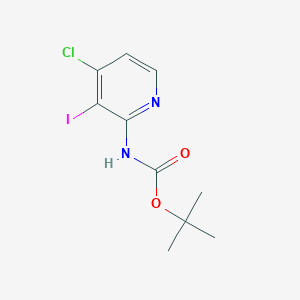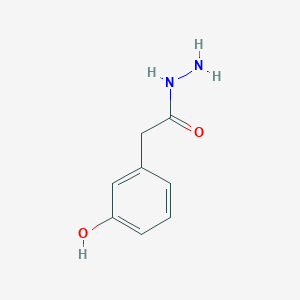
3,5-Dichloro-2-(difluoromethyl)pyridine
説明
3,5-Dichloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N . It has a molecular weight of 198 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3,5-Dichloro-2-(difluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-(difluoromethyl)pyridine consists of a pyridine ring with two chlorine atoms and a difluoromethyl group attached . The presence of the fluorine atom and the pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
3,5-Dichloro-2-(difluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 198 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Synthesis and Chemical Properties
- 3,5-Dichloro-2-(difluoromethyl)pyridine is an important component in the synthesis of various chemical compounds. It has been used in synthesizing pesticides, demonstrating its utility in agricultural chemistry (Lu Xin-xin, 2006).
- The compound's utility extends to the synthesis of complex molecules, such as 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, achieved through amine and hydroxy substitution, showcasing its versatility in organic synthesis (Mi Zhi-yuan, 2010).
Quantum Chemical Studies
- Quantum chemical calculations have been applied to 3,5-dichloro-2-(difluoromethyl)pyridine compounds for predicting values like nuclear quadrupole coupling constant and electric field gradient, illustrating its importance in theoretical chemistry (M. Redshaw & W. J. Orville-Thomas, 1979).
Deprotonative Functionalization
- The compound has been functionalized via direct deprotonation with a lithiated base, leading to the creation of new silylated compounds. This functionalization process expands its applications in creating diverse pyridine derivatives (Laura Santos et al., 2020).
Strategic Functionalization in Organic Chemistry
- 3,5-Dichloro-2-(difluoromethyl)pyridine has been used in various selective functionalization strategies, enhancing the synthesis of diverse organic molecules. This demonstrates its crucial role in the field of organic chemistry and drug development (E. Marzi et al., 2001).
Novel Synthesis and Reactions
- Novel synthesis methods have been developed using this compound, contributing to advancements in the field of chemical synthesis. For example, synthesis of 2,3-Difluoro-5-chloropyridine from 3,5-dichloro-2-(difluoromethyl)pyridine demonstrates innovative approaches in creating new compounds (Zhou Hong-feng, 2007).
Crystallographic Studies
- The compound has been the subject of crystallographic studies, such as neutron diffraction studies of pyridine-3,5-dicarboxylic acid, which provide deeper insights into its molecular structure and properties (J. A. Cowan et al., 2005).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dichloro-2-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVNKJDLXVVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374659-46-7 | |
| Record name | 3,5-dichloro-2-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)
![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)

![Tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1398127.png)

![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)